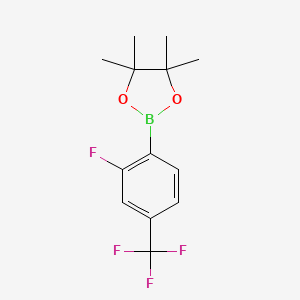

2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Organic Synthesis

This compound is widely used in organic synthesis , particularly in the Suzuki-Miyaura cross-coupling reactions . It acts as a boron source, facilitating the formation of carbon-carbon bonds between various organic substrates. This is crucial for the synthesis of complex organic molecules, including pharmaceuticals and polymers.

Medicinal Chemistry

In medicinal chemistry , the compound serves as a building block for the development of new drugs . Its ability to introduce a fluorinated phenyl group into molecules is particularly valuable, as fluorine atoms can significantly alter the biological activity and metabolic stability of therapeutic compounds.

Material Science

Material science: benefits from this compound through its use in creating new materials with specific electronic properties . Fluorinated compounds are often used in the development of semiconductors and other electronic materials due to their unique electrical characteristics.

Agricultural Chemistry

The compound finds application in agricultural chemistry for the synthesis of agrochemicals . The trifluoromethyl group is a common moiety in pesticides and herbicides, providing compounds with increased stability and efficacy.

Catalysis

In the field of catalysis , this boronic ester is used to modify catalysts or as a catalyst itself in various chemical reactions . Its presence can enhance reaction rates, selectivity, and yields, making processes more efficient and environmentally friendly.

Fluorescence Studies

Due to the fluorine atoms, this compound is also explored in fluorescence studies . It can be used to create fluorescent probes for biological imaging, allowing researchers to track biological processes in real-time with high specificity.

Polymer Chemistry

In polymer chemistry , it is utilized to introduce fluorinated phenyl groups into polymers, altering their properties such as thermal stability, chemical resistance, and mechanical strength .

Environmental Science

Lastly, in environmental science , researchers use this compound to study the environmental impact of fluorinated organic compounds . It helps in understanding the persistence and breakdown of these compounds in natural ecosystems.

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of the compound 2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 2-FLUORO-4-TRIFLUOROMETHYLPHENYLBORONIC ACID, PINACOL ESTER, is the Peroxisome proliferator-activated receptor delta . This receptor is a ligand-activated transcription factor .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which involves the formation of a new Pd–C bond through the donation of electrons by palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which the compound participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s interaction with its target and the resulting changes affect this pathway and its downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action are related to its role in the Suzuki–Miyaura coupling reaction. By participating in this reaction, the compound helps to form new carbon-carbon bonds, contributing to the synthesis of complex organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the Suzuki–Miyaura coupling reaction in which the compound participates is known for its mild and functional group tolerant reaction conditions . This suggests that the compound may be stable and effective under a variety of environmental conditions.

Propriétés

IUPAC Name |

2-[2-fluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BF4O2/c1-11(2)12(3,4)20-14(19-11)9-6-5-8(7-10(9)15)13(16,17)18/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEYGQNXUCXTBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BF4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590384 |

Source

|

| Record name | 2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1073353-68-0 |

Source

|

| Record name | 2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073353-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Methylbenzyl)sulfanyl]ethanamine](/img/structure/B1318638.png)